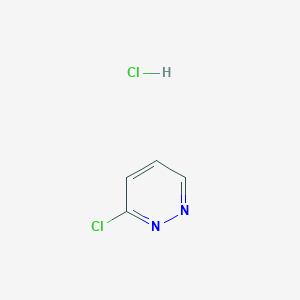

Clorhidrato de 3-cloropiridazina

Descripción general

Descripción

3-Chloropyridazine hydrochloride is a chemical compound that belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Aplicaciones Científicas De Investigación

3-Chloropyridazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

Medicine: It is explored for its potential as an antiviral agent and in the treatment of various diseases.

Industry: It is utilized in the production of agrochemicals and materials with specific electronic properties.

Mecanismo De Acción

Target of Action

The specific targets of 3-Chloropyridazine hydrochloride in biological systems are currently unknown .

Mode of Action

Without specific knowledge of the compound’s targets, it’s difficult to describe its mode of action. Pyridazine derivatives have been cited as significant biologically active pharmacophores in the field of medicinal chemistry .

Análisis Bioquímico

Biochemical Properties

These interactions often involve the nitrogen atoms in the pyridazine ring, which can form hydrogen bonds with other molecules

Cellular Effects

Pyridazine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyridazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridazine hydrochloride typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dichloropyridazine with ammoniacal liquor in acetonitrile at elevated temperatures (around 120°C) for several hours . The reaction mixture is then processed to isolate the desired product through recrystallization and chromatography techniques.

Industrial Production Methods: Industrial production of 3-Chloropyridazine hydrochloride may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloropyridazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with phenols in the presence of a base to form 3-phenoxypyridazines.

Cycloaddition Reactions: It participates in [3 + n] cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Phenols, bases (e.g., sodium hydroxide), and solvents like ethanol.

Cycloaddition Reactions: Multiple bond dipolarophiles and three-atom component systems (TACS).

Major Products:

Substitution Reactions: 3-phenoxypyridazines.

Cycloaddition Reactions:

Comparación Con Compuestos Similares

Pyridazine: A parent compound with similar structural features but different functional groups.

Pyridazinone: A derivative with an oxygen atom at the third position, exhibiting diverse pharmacological activities.

Uniqueness: 3-Chloropyridazine hydrochloride stands out due to its specific chlorine substitution, which imparts unique reactivity and biological properties. Its ability to undergo various chemical transformations and form bioactive derivatives makes it a valuable compound in both research and industrial applications.

Actividad Biológica

3-Chloropyridazine hydrochloride, a compound with the chemical formula C4H4Cl2N2 and CAS number 856847-77-3, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 150.99 g/mol

- Solubility : Highly soluble in water (1.91 mg/ml) and classified as very soluble.

- Log P (Partition Coefficient) : Various estimates suggest it has moderate lipophilicity, with values ranging from 0.0 to 1.93, indicating potential for good bioavailability .

Antiproliferative Effects

Research indicates that 3-chloropyridazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study involving bis(3-chloropyridazine-6-hydrazone) complexes demonstrated enhanced efficacy in reversing multidrug resistance (MDR) in tumor cells. These complexes showed varying degrees of interaction with the ABCB1 transporter, which is crucial for drug efflux in resistant cancer cells .

The biological activity of 3-chloropyridazine hydrochloride is linked to its ability to interact with biological macromolecules and modulate signaling pathways involved in cell proliferation and survival:

- Inhibition of P-glycoprotein : The compound has been shown to inhibit the P-glycoprotein transporter, which is often overexpressed in drug-resistant cancer cells, thereby enhancing the cytotoxic effects of chemotherapeutic agents like cisplatin .

- Coordination Chemistry : The formation of metal complexes with transition metals (e.g., Cu(II), Co(III)) has been explored, revealing that these complexes can significantly enhance the antiproliferative effects compared to the free ligand .

Case Studies

- Combination Therapy with Cisplatin : A study evaluated the combination of 3-chloropyridazine derivatives with cisplatin in vitro. The results indicated that specific derivatives acted synergistically with cisplatin, leading to improved therapeutic outcomes in resistant cell lines .

- Electrochemical Behavior : Another investigation assessed the electrochemical properties of pyridazine derivatives, including their corrosion inhibition capabilities on mild steel in acidic environments. The findings suggested that these compounds could serve as effective corrosion inhibitors due to their adsorption properties on metal surfaces .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C4H4Cl2N2 |

| CAS Number | 856847-77-3 |

| Solubility | 1.91 mg/ml |

| Log P | 0.0 to 1.93 |

| Antiproliferative Activity | Significant against cancer cells |

| MDR Reversal | Yes |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 3-chloropyridazine hydrochloride:

- Antitumor Activity : The compound demonstrates significant cytotoxicity against several cancer cell lines and shows promise as a lead compound for developing new anticancer therapies.

- Drug Resistance Modulation : Its ability to reverse MDR mechanisms suggests potential applications in combination therapies for resistant cancers.

- Metal Complexes : Coordination compounds formed with transition metals enhance biological activity compared to their uncoordinated forms.

Propiedades

IUPAC Name |

3-chloropyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOESFHQDZAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672340 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856847-77-3 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.